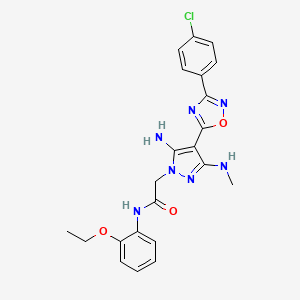
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN7O3 and its molecular weight is 467.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule characterized by multiple functional groups, including acetamide, pyrazole, and oxadiazole moieties. This article reviews the biological activities associated with this compound, focusing on its potential pharmacological applications based on existing research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H19ClN7O2 with a molecular weight of approximately 472.33 g/mol. Its structure incorporates significant functional groups that contribute to its biological activity:
| Feature | Description |
|---|---|
| Molecular Formula | C21H19ClN7O2 |
| Molecular Weight | 472.33 g/mol |
| Functional Groups | Acetamide, Pyrazole, Oxadiazole |
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds demonstrate significant antibacterial and antifungal properties at MIC values ranging from 16 to 62.5 μg/mL against various strains .
- Antiproliferative Effects : The compound has shown potential antiproliferative activity against human cancer cell lines. For instance, analogs have been tested for cytotoxicity with IC50 values indicating effective inhibition of cell growth .
- Neuroprotective Properties : Some derivatives have been reported to exhibit neuroprotective effects, potentially through interactions with neurotransmitter systems .
The precise mechanism of action for this compound is still under investigation; however, preliminary findings suggest interactions with neurotransmitter systems and inflammatory pathways. The presence of the amino and acetamide groups may facilitate these interactions, enhancing its pharmacological profile .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized derivatives of pyrazole and oxadiazole frameworks. The results indicated that compounds similar to our target exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations as low as 16 μg/mL .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain structural modifications in the target compound led to enhanced cytotoxicity. For example, a derivative with an additional chlorophenyl group demonstrated increased potency against A549 lung adenocarcinoma cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-methylamino-N-(2-hydroxyethyl)acetamide | C12H16N2O2 | Exhibits neuroprotective properties |
| 2-{5-amino-[3(4-chlorophenyl)]pyrazol} | C18H16ClN5O | Potential anti-inflammatory effects |
| 5-amino-N-methylpyrazole-acetamide | C10H12N4O | Investigated for analgesic activity |
Eigenschaften
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7O3/c1-3-32-16-7-5-4-6-15(16)26-17(31)12-30-19(24)18(21(25-2)28-30)22-27-20(29-33-22)13-8-10-14(23)11-9-13/h4-11H,3,12,24H2,1-2H3,(H,25,28)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKKIWBNRUQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














